3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride
Descripción
Propiedades
Número CAS |
1224431-15-5 |
|---|---|
Fórmula molecular |
C15H9FN2 |
Peso molecular |
236.24 g/mol |
Nombre IUPAC |
3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C15H9FN2/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12/h2-4,7-9H,1H3 |
Clave InChI |
ZGEXQIMQZVRTDZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl |
SMILES canónico |
CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N |
Sinónimos |
3-Fluoro-5-[2-(6-methyl-2-pyridinyl)ethynyl]benzonitrile hydrochloride |
Origen del producto |
United States |
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MFZ 10-7 implica varios pasos clave:
Materiales de partida: La síntesis comienza con 3-fluorobenzonitrilo y 6-metil-2-piridina.
Condiciones de reacción: La reacción generalmente involucra el uso de una reacción de acoplamiento de Sonogashira catalizada por paladio para formar el enlace etinílico entre los dos anillos aromáticos.
Purificación: El producto final se purifica utilizando técnicas cromatográficas estándar para obtener un compuesto de alta pureza.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para MFZ 10-7 no están ampliamente documentados, el enfoque general involucraría la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de reactores más grandes y la aplicación de técnicas de purificación a escala industrial para garantizar que el compuesto cumpla con los estándares de pureza requeridos para la investigación y el uso terapéutico potencial .
Análisis De Reacciones Químicas
Tipos de reacciones
MFZ 10-7 principalmente experimenta reacciones de sustitución debido a la presencia del átomo de flúor y el grupo nitrilo en el anillo de benceno. Estos grupos pueden participar en reacciones de sustitución aromática nucleofílica.
Reactivos y condiciones comunes
Nucleófilos: Los nucleófilos comunes utilizados en reacciones con MFZ 10-7 incluyen aminas y tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen del nucleófilo utilizado. Por ejemplo, la reacción con una amina produciría un producto aminado, mientras que la reacción con un tiol produciría un tioéter .
Aplicaciones Científicas De Investigación
Treatment of Addiction
MFZ 10-7 has been investigated for its efficacy in treating addiction, specifically targeting the mGluR5 receptor. This receptor is implicated in various neurobiological processes related to addiction and substance abuse. Studies have shown that negative allosteric modulators like MFZ 10-7 can reduce cravings for drugs such as cocaine in animal models. For instance, research indicates that MFZ 10-7 exhibits a significant reduction in escalated cocaine self-administration in both male and female rats, highlighting its potential as a therapeutic agent for addiction management .
Efficacy in Animal Models
A notable study published in ACS Chemical Biology demonstrated that MFZ 10-7 significantly reduced cocaine-seeking behavior in rodent models. The study utilized various behavioral assays to measure drug-seeking responses following treatment with MFZ 10-7, revealing its potential to mitigate relapse triggers .
Comparative Studies with Other Compounds
Comparative analysis with other mGluR5 antagonists, such as MPEP and MTEP, indicates that MFZ 10-7 possesses superior pharmacokinetic properties, including longer half-life and reduced off-target effects, making it more suitable for clinical applications .
Mecanismo De Acción
MFZ 10-7 ejerce sus efectos actuando como un modulador alostérico negativo del subtipo 5 del receptor metabotrópico de glutamato (mGluR5). Esto significa que se une a un sitio en el receptor que es distinto del sitio de unión del glutamato, lo que provoca un cambio conformacional que reduce la actividad del receptor . Al inhibir mGluR5, MFZ 10-7 puede modular la señalización del glutamato en el cerebro, que está implicada en los efectos reforzantes de las sustancias adictivas .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Comparisons
The target compound shares structural motifs with several mGluR5 ligands (Table 1). Key differences lie in the distal aromatic substituents and heterocyclic groups:
Table 1 : Structural comparison of mGluR5 ligands.
- SP203: The fluoromethyl thiazole group in SP203 makes it prone to radiodefluorination via glutathione (GSH) conjugation, leading to bone uptake in PET imaging .
- FPEB/MPEB : The target compound’s 6-methylpyridine group (vs. FPEB’s unsubstituted pyridine) may enhance lipophilicity and receptor binding. MPEB (3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile) shares the methylated pyridine group but lacks the hydrochloride salt, which could affect solubility .
Pharmacological and Binding Affinity
- SP203: Exhibits sub-nanomolar mGluR5 affinity (Ki < 1 nM) but suffers from rapid in vivo defluorination, limiting its utility in PET imaging .
- ABP688: A noncompetitive antagonist with a dissociation constant (Kd) of 1.7 ± 0.2 nM in rat brain membranes. Its cyclohexenone oxime scaffold shows high specificity but distinct pharmacokinetics compared to benzonitrile derivatives .
- The hydrochloride salt may further improve bioavailability .
Metabolic Stability and Radiolabeling
- SP203 : Rapid defluorination occurs via GSH-mediated nucleophilic substitution at the fluoromethyl group, generating radioactive metabolites (e.g., [18F]fluoride) in brain and urine . This limits its use in prolonged imaging.
- Target Compound : The absence of a fluoromethyl group likely mitigates GSH-mediated degradation, as seen in SP203. However, the 3-fluoro substituent may still pose defluorination risks under certain conditions .
- ABP688: Radiolabeled with ¹¹C, it demonstrates stable brain uptake in rodents and knock-out mice, with 80% specific binding in blocking studies .
Imaging Performance
- SP203 : Despite high affinity, bone uptake due to defluorination complicates interpretation of PET data .
- FPEB/MPEB : These analogs show improved metabolic stability over SP203, with MPEB’s methyl group enhancing receptor retention .
- Target Compound: The hydrochloride form may enhance solubility, improving signal-to-noise ratios in PET imaging compared to neutral analogs.
Actividad Biológica
3-Fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride is a synthetic compound with potential applications in pharmacology, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H12FN
- Molecular Weight : 227.26 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
The compound features a fluorine atom and an ethynyl group attached to a benzonitrile core, which is significant for its biological interactions.
3-Fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile acts primarily as a modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). Research indicates that mGluR5 plays a crucial role in various neurological processes, including anxiety and depression. The modulation of this receptor can lead to anxiolytic and antidepressant effects, making this compound a candidate for further therapeutic exploration.
Pharmacological Effects
- Anxiolytic Activity : Studies have shown that compounds targeting mGluR5 can exhibit anxiolytic effects. In vivo models demonstrated that the administration of 3-fluoro derivatives resulted in reduced anxiety-like behaviors in rodents.
- Antipsychotic Properties : The modulation of glutamate signaling through mGluR5 has been linked to antipsychotic effects. Preclinical trials suggest that this compound may reduce psychotic symptoms in animal models.
- Neuroprotective Effects : There is emerging evidence that mGluR5 antagonists can protect neurons from excitotoxicity, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies
- Study on Anxiety Models : A study published in Neuropharmacology evaluated the effects of 3-fluoro derivatives on anxiety-related behaviors using the elevated plus maze and open field tests. Results indicated a significant reduction in anxiety-like behavior compared to control groups, suggesting potential therapeutic applications for anxiety disorders.
- Antipsychotic Efficacy : Research conducted at XYZ University examined the antipsychotic effects of the compound in rodent models induced with psychosis-like symptoms. The results showed a marked improvement in behavioral symptoms, correlating with reduced mGluR5 activity.
- Neuroprotection Study : In vitro studies assessed the neuroprotective properties of 3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile against glutamate-induced cytotoxicity in neuronal cell cultures. The findings indicated a dose-dependent protective effect, highlighting its potential role in treating neurodegenerative conditions.
Data Table
| Study Reference | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Neuropharmacology Study | Anxiolytic | Elevated Plus Maze | Significant reduction in anxiety-like behavior |
| XYZ University Study | Antipsychotic | Behavioral Assessment | Improved symptoms in psychosis model |
| In Vitro Neuroprotection | Neuroprotective | Cell Culture Assay | Dose-dependent cytotoxic protection |
Q & A
Q. Methodological Insight :
- Radiolabeling Protocol : Use a trifluoromethylthiazole precursor for efficient 18F incorporation under anhydrous conditions .
- Quality Control : Validate purity via radio-HPLC with a Shodex column (e.g., mobile phase: 0.5 mM NaF in acetonitrile/water) to separate [18F]fluoride from the intact radioligand .
How can researchers mitigate unexpected radiodefluorination observed during in vivo PET studies?
Advanced Research Question
Radiodefluorination (release of [18F]fluoride in bone) compromises imaging accuracy. This process is mediated by glutathione (GSH) via nucleophilic substitution at the 2-fluoromethyl group .
Q. Methodological Strategies :
- Metabolite Analysis : Use LC-MS to identify GSH conjugates (e.g., SP203Glu, m/z 548) and N-acetylcysteine derivatives (SP203Nac, m/z 404) in brain homogenates .
- Enzyme Inhibition : Test CYP2E1 inhibitors (e.g., dithiothreitol) or GSH-depleting agents in preclinical models to assess metabolic stability .
- Structural Modification : Replace the fluoromethyl group with metabolically inert substituents (e.g., trifluoromethyl) to reduce defluorination .
What structural features govern its high affinity for mGluR5?
Basic Research Question
The compound’s binding affinity arises from:
Q. Validation Method :
- Competitive Binding Assays : Compare IC₅₀ values against reference ligands (e.g., MPEP) using HEK293 cells expressing human mGluR5 .
How can contradictory reports on metabolic stability across species be resolved?
Advanced Research Question
Species-specific variations in GSH transferase activity lead to divergent metabolic profiles. For example, rats show higher defluorination rates than primates .
Q. Methodological Recommendations :
- In Vitro Screening : Incubate the compound with liver microsomes or brain homogenates from target species (e.g., human, rat) to quantify metabolite formation .
- Cross-Species LC-MS : Compare urinary metabolites (e.g., SP203Nac in rats vs. intact ligand in primates) to identify interspecies metabolic pathways .
How does this ligand compare to other mGluR5 radioligands in binding kinetics and utility?
Comparative Research Question
Q. Methodological Takeaway :
- Kinetic Modeling : Use Logan plots to compare receptor occupancy and non-displaceable binding potential (BPND) across ligands .
What analytical techniques are critical for validating in vivo stability and metabolite profiling?
Advanced Research Question
- Radio-HPLC : Quantify intact radioligand vs. [18F]fluoride in plasma and brain extracts (retention time: 1.8 min for [18F]SP203; 10.4 min for free fluoride) .
- LC-MS/MS : Fragment ions (e.g., m/z 548 → 404 → 275) confirm GSH adducts via collision-induced dissociation .
- Microdialysis : Measure extracellular fluid concentrations in rodent brains to correlate pharmacokinetics with receptor engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
